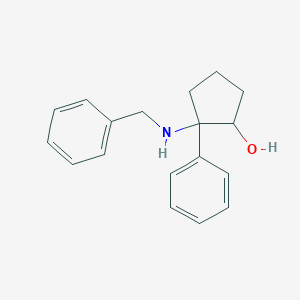
2-(Benzylamino)-2-phenylcyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-2-phenylcyclopentanol, also known as BAC, is a cyclic compound that has been widely studied for its potential applications in scientific research. BAC is a chiral compound, meaning it exists in two mirror-image forms, and has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-(Benzylamino)-2-phenylcyclopentanol has been studied for its potential applications in a range of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(Benzylamino)-2-phenylcyclopentanol has been shown to exhibit analgesic properties, making it a potential candidate for the development of new pain medications. 2-(Benzylamino)-2-phenylcyclopentanol has also been shown to have antidepressant effects, making it a potential candidate for the treatment of depression. In addition, 2-(Benzylamino)-2-phenylcyclopentanol has been studied for its potential applications in the treatment of addiction and withdrawal symptoms.
Mecanismo De Acción
The exact mechanism of action of 2-(Benzylamino)-2-phenylcyclopentanol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. 2-(Benzylamino)-2-phenylcyclopentanol has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitters in the brain. This increased activity may be responsible for the analgesic and antidepressant effects of 2-(Benzylamino)-2-phenylcyclopentanol.
Biochemical and Physiological Effects
2-(Benzylamino)-2-phenylcyclopentanol has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and antidepressant properties, 2-(Benzylamino)-2-phenylcyclopentanol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. 2-(Benzylamino)-2-phenylcyclopentanol has also been shown to have antioxidant properties, which may be responsible for its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzylamino)-2-phenylcyclopentanol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 2-(Benzylamino)-2-phenylcyclopentanol is also stable under a range of conditions, making it a useful tool for studying the effects of neurotransmitter modulation in vitro. However, 2-(Benzylamino)-2-phenylcyclopentanol has some limitations, including its relatively low potency compared to other compounds, and its potential for off-target effects.
Direcciones Futuras
For research on 2-(Benzylamino)-2-phenylcyclopentanol include the development of more potent analogs, the study of its effects on other neurotransmitters, and its potential use in the treatment of other disorders.
Métodos De Síntesis
2-(Benzylamino)-2-phenylcyclopentanol can be synthesized using a variety of methods, including the reduction of 2-(benzylamino)-2-phenylcyclopentanone with sodium borohydride, the reduction of 2-(benzylamino)-2-phenylcyclopentanone with lithium aluminum hydride, or the reduction of 2-(benzylamino)-2-phenylcyclopentanone with sodium cyanoborohydride. The resulting product is a white solid that can be purified using column chromatography.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(benzylamino)-2-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C18H21NO/c20-17-12-7-13-18(17,16-10-5-2-6-11-16)19-14-15-8-3-1-4-9-15/h1-6,8-11,17,19-20H,7,12-14H2 |
Clave InChI |
SUUCMHHUDJQGKG-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)(C2=CC=CC=C2)NCC3=CC=CC=C3)O |
SMILES canónico |
C1CC(C(C1)(C2=CC=CC=C2)NCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



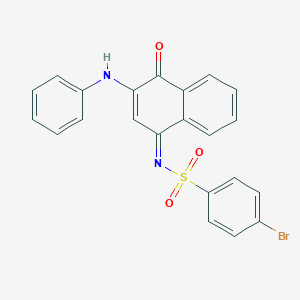
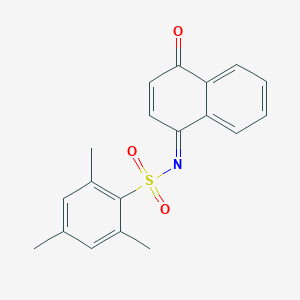
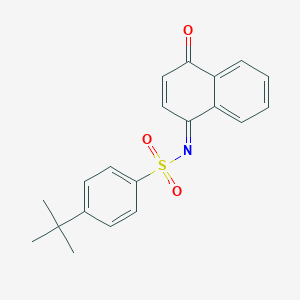
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
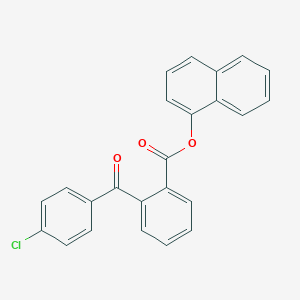
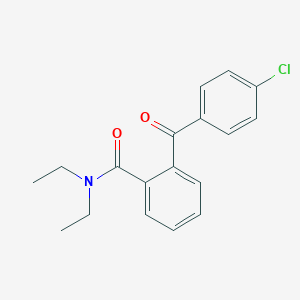
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)
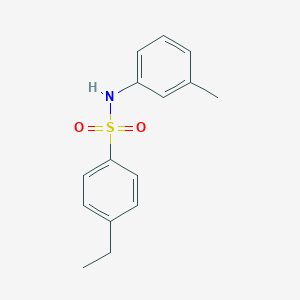
![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)